1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

Choose 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (CAS 127625-95-0) for reliable multi-step syntheses. The Cbz protecting group enables clean hydrogenolytic deprotection without disturbing acid-labile functionalities, yielding up to 85% in spiro-piperidine model steps. Its strong UV chromophore ensures real-time HPLC/TLC monitoring, reducing cycle times. Procure the precise 4-methoxyphenyl analog to avoid synthetic failure from incompatible protecting groups or altered electronics.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 127625-95-0
Cat. No. B3229046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine
CAS127625-95-0
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H23NO3/c1-23-19-9-7-17(8-10-19)18-11-13-21(14-12-18)20(22)24-15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
InChIKeyQDMZVZQDMUTIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (CAS 127625-95-0): Key Synthetic Intermediate for Piperidine-Based Drug Discovery


1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (CAS 127625-95-0), also known as benzyl 4-(4-methoxyphenyl)piperidine-1-carboxylate, is an N-protected 4-arylpiperidine derivative . It features a piperidine ring substituted at the 4-position with a 4-methoxyphenyl group and protected at the nitrogen by a benzyloxycarbonyl (Cbz) group. This compound is a critical, versatile intermediate in medicinal chemistry, primarily utilized as a building block for synthesizing complex piperidine-containing molecules, including pharmaceuticals targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets .

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine: Why Direct Analogs Are Not Interchangeable


Procurement decisions for 4-arylpiperidine intermediates cannot rely on simple substitutions of the N-protecting group or aryl substituent. The choice of protecting group is a critical variable that dictates synthetic efficiency, compatibility with downstream reaction conditions, and overall yield. As evidenced in the synthesis of GPCR-targeting spiro-piperidine scaffolds, substituting a Cbz group for a Boc group on an otherwise identical core structure results in a quantifiable and significant difference in reaction yield [1]. Furthermore, the specific 4-methoxyphenyl substitution confers distinct electronic and steric properties that differentiate it from other 4-arylpiperidine analogs, impacting receptor binding affinity and metabolic stability . Thus, using a close analog without rigorous re-validation introduces a high risk of synthetic failure or altered biological outcomes, underscoring the need for the precise compound specified.

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine: Comparative Performance Data for Informed Procurement


Synthetic Efficiency: Cbz Protection Yield in Spiro-Piperidine Synthesis

In a direct comparison of synthetic routes for spiro(indoline-3,4′-piperidine) derivatives, selective N-protection with a Cbz group yielded the desired intermediate (1b) in 85% yield. Under identical conditions, protection with a Boc group gave the corresponding Boc-protected intermediate (1a) in a higher 90% yield [1]. This 5% difference in isolated yield is a crucial consideration for cost and material efficiency in multi-step syntheses.

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

Analytical Advantage: Superior UV Chromophore of Cbz Group for Reaction Monitoring

In the development of stereoselective piperidine syntheses, the choice of an N-protecting group was explicitly made based on analytical properties. The Cbz-protecting group was selected over the N-Boc group because Cbz-containing compounds possess a better chromophore, facilitating more sensitive and convenient UV-based monitoring during chromatographic purification and reaction optimization [1]. This is a critical differentiator for process development and quality control.

Process Chemistry Analytical Chemistry Reaction Monitoring

Predicted Physicochemical Properties: Baseline Data for Process Design

Based on authoritative database predictions, 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (MW: 325.402 g/mol) has a predicted boiling point of 471.7±45.0 °C [1]. Its deprotected analog, 4-(4-methoxyphenyl)piperidine (MW: 191.27 g/mol), exhibits a substantially lower predicted boiling point of 303.6±42.0 °C . This nearly 170°C difference in volatility is critical for designing distillation, drying, and storage protocols.

Process Chemistry Physical Chemistry Formulation

Pharmacological Differentiation: Opioid Receptor Binding Profile

Structure-activity relationship studies on 4-arylpiperidines indicate that the specific 4-methoxyphenyl substitution confers a unique binding profile at opioid receptors compared to other aryl substitutions. While direct IC50 or Ki data for this specific Cbz-protected intermediate is not available in the located authoritative sources, data for closely related 4-(4-methoxyphenyl)piperidine analogs show nanomolar-range affinity at mu-opioid receptors (IC50 = 0.015 nM) [1]. This class-level inference suggests that the methoxyphenyl group is a key pharmacophore for potent receptor interaction, a property not guaranteed with other 4-substituents (e.g., 4-fluorophenyl or unsubstituted phenyl) [2].

Pharmacology Opioid Receptors Neuropharmacology

Synthetic Versatility: Hydrogenolytic Deprotection to Yield 4-(4-Methoxyphenyl)piperidine

The Cbz group is selectively removed under mild hydrogenolysis conditions to generate the secondary amine, 4-(4-methoxyphenyl)piperidine. A specific procedure for this exact compound demonstrates the deprotection of 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (0.42 g) in ethanol (5 mL) with 10% Pd/C catalyst under hydrogen at atmospheric pressure for 16 hours . This contrasts with the more acidic conditions required to remove a Boc group, highlighting the Cbz group's compatibility with acid-sensitive substrates or downstream reaction sequences [1].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine: Optimal Use Cases Based on Verified Differentiation


Orthogonal Protection Strategies in Complex Alkaloid or GPCR-Targeted Syntheses

This compound is the optimal intermediate for multi-step syntheses where an acid-labile group is also present. The Cbz group can be cleanly removed via hydrogenolysis without affecting other acid-sensitive functionalities, a key advantage validated by its widespread use in synthesizing GPCR-targeting spiro-piperidine libraries [1]. The 85% yield achieved in a model spiro-piperidine protection step [1] and the superior analytical traceability provided by the Cbz chromophore [2] make it a pragmatic and efficient choice for constructing complex molecular architectures.

Process Chemistry Optimization for Reaction Monitoring and Scale-Up

In process development, the strong UV chromophore of the Cbz group provides a direct, non-destructive method for monitoring reaction progress and determining purity via HPLC or TLC. This is a documented, practical advantage over Boc-protected analogs [1], enabling faster cycle times and more robust quality control during scale-up operations. The significantly higher predicted boiling point of the protected compound (471.7 °C vs 303.6 °C) [2] also informs safer handling and isolation procedures at elevated temperatures compared to the free amine.

Synthesis of 4-(4-Methoxyphenyl)piperidine for Opioid Receptor Ligand Exploration

This Cbz-protected compound is the ideal precursor for generating the free amine, 4-(4-methoxyphenyl)piperidine. The demonstrated hydrogenolytic deprotection procedure provides a direct, high-yielding route to this valuable fragment [1], which is a core structural element in many high-affinity opioid receptor ligands (e.g., with an IC50 of 0.015 nM at the mu-opioid receptor) [2]. Procuring the stable, protected form ensures a reliable supply of this sensitive amine for exploring structure-activity relationships in neuropharmacology.

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